

Disporoside C CAS number and molecular formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disporoside C*

Cat. No.: *B1216486*

[Get Quote](#)

Disporoside C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

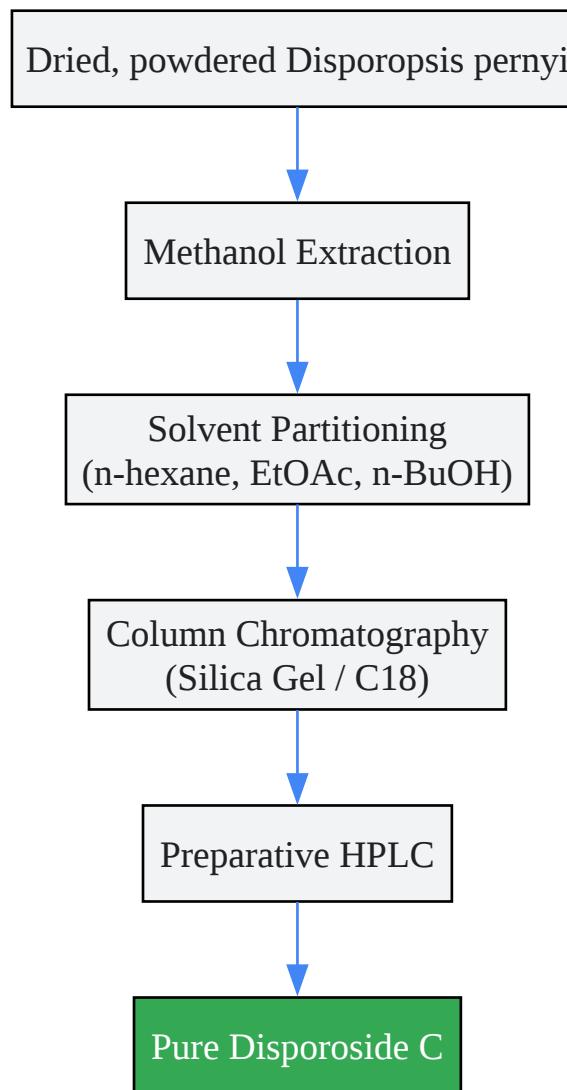
CAS Number: 244779-39-3 Molecular Formula: $C_{45}H_{76}O_{19}$

This technical guide provides a comprehensive overview of **Disporoside C**, a steroidal saponin of interest to the scientific community. The information is curated for researchers, scientists, and professionals involved in drug development and natural product chemistry.

Chemical and Physical Properties

A summary of the key chemical and physical data for **Disporoside C** is presented in Table 1. This information is fundamental for its identification, characterization, and handling in a laboratory setting.

Property	Value	Reference
CAS Number	244779-39-3	
Molecular Formula	C ₄₅ H ₇₆ O ₁₉	
Molecular Weight	921.07 g/mol	
Class	Steroidal Saponin	
Source Organism	Disporopsis pernyi	


Experimental Data and Protocols

Isolation and Purification

Disporoside C is a naturally occurring compound isolated from the plant *Disporopsis pernyi*. The general methodology for the extraction and isolation of steroidal saponins from plant material involves the following steps:

- Extraction: The dried and powdered plant material (typically rhizomes) is extracted with a suitable solvent, such as methanol or ethanol, at room temperature. This process is often repeated multiple times to ensure maximum yield.
- Solvent Partitioning: The resulting crude extract is then subjected to a series of liquid-liquid partitioning steps with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol). This serves to separate compounds based on their polarity, with saponins typically concentrating in the more polar fractions.
- Chromatography: The saponin-rich fraction is further purified using various chromatographic techniques. This may include:
 - Column Chromatography: Initial separation is often performed on silica gel or reversed-phase C18 columns.
 - High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound is typically achieved using preparative or semi-preparative HPLC.

A generalized workflow for the isolation of **Disporoside C** is depicted in the following diagram.

[Click to download full resolution via product page](#)

Figure 1. General workflow for the isolation of **Disporoside C**.

Structure Elucidation

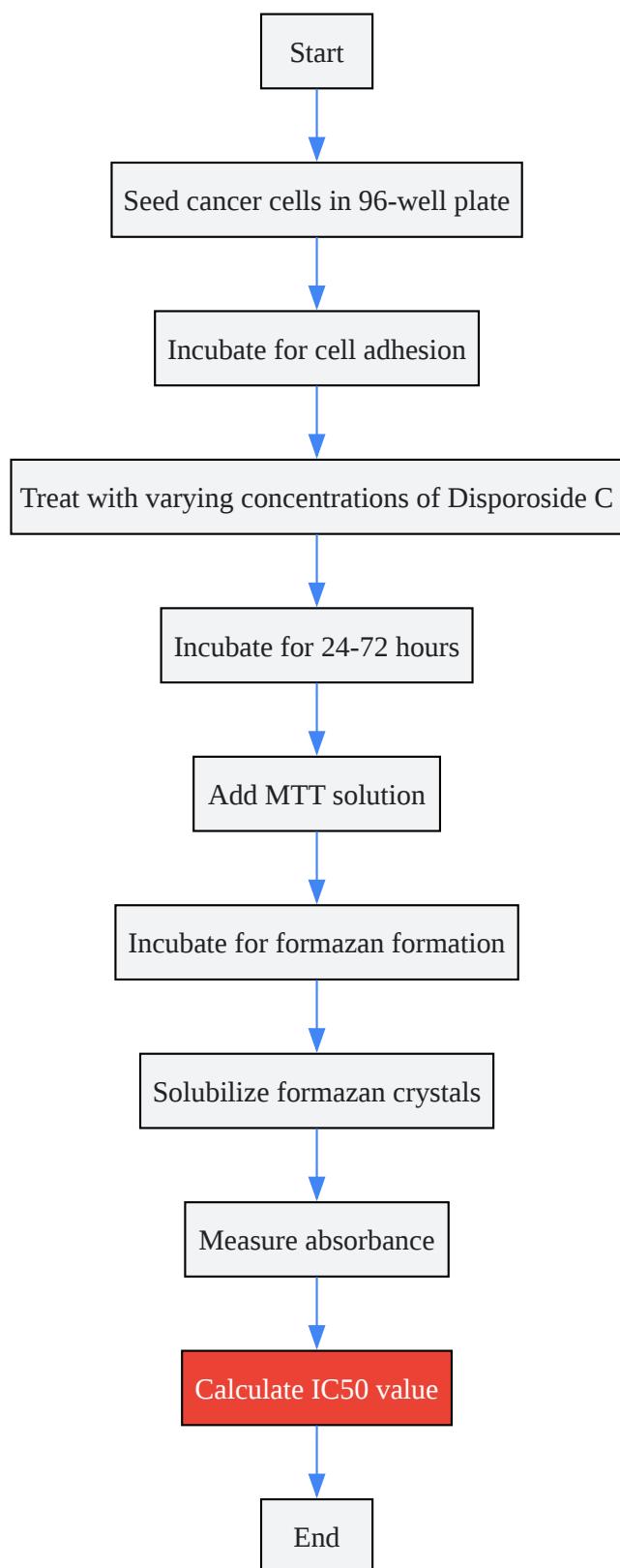
The chemical structure of **Disporoside C** was elucidated using a combination of spectroscopic techniques:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition, confirming the molecular formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H and ^{13}C) and 2D (COSY, HSQC, HMBC) NMR experiments are crucial for determining the connectivity of atoms and the

stereochemistry of the molecule. The analysis of these spectra allows for the complete assignment of all proton and carbon signals, leading to the definitive structure of the aglycone and the sugar moieties, as well as their linkage points.

Biological Activity

Steroidal saponins, as a class of compounds, are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antifungal properties. While specific quantitative data on the biological activity of **Disporoside C**, such as IC₅₀ values from cytotoxicity assays, are not widely available in the public domain, the general cytotoxic potential of steroidal saponins suggests that **Disporoside C** may be of interest for further investigation in this area.


Cytotoxicity Assays (General Protocol)

A common method to assess the cytotoxic activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The general protocol is as follows:

- Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., **Disporoside C**) and incubated for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.
- Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
- Data Analysis: The absorbance values are used to calculate the percentage of cell viability at each compound concentration, and the IC₅₀ value (the concentration at which 50% of cell

growth is inhibited) is determined.

The following diagram illustrates the logical flow of a typical cytotoxicity assay.

[Click to download full resolution via product page](#)**Figure 2.** Logical workflow of an MTT cytotoxicity assay.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the signaling pathways modulated by **Disporoside C**. Further research is required to elucidate its mechanism of action at the molecular level.

Conclusion

Disporoside C is a steroidal saponin with a defined chemical structure. While detailed biological activity data is limited, its classification as a steroidal saponin suggests potential for further investigation, particularly in the area of cytotoxicity. The protocols outlined in this guide provide a foundation for researchers interested in the isolation, characterization, and biological evaluation of this and similar natural products.

- To cite this document: BenchChem. [Disporoside C CAS number and molecular formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1216486#disporoside-c-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1216486#disporoside-c-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com